1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-(2-methylcyclohexyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Description
1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-(2-methylcyclohexyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C26H32N4O4S and its molecular weight is 496.63. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.
Mode of Action
This compound acts as an activator of GIRK channels . It binds to these channels and enhances their activity, leading to an increased flow of potassium ions across the cell membrane. This can result in hyperpolarization of the cell membrane, reducing the cell’s excitability and thus modulating its electrical activity .
Biochemical Pathways
The activation of GIRK channels by this compound affects various biochemical pathways. These include pathways involved in neurotransmission, as GIRK channels play a key role in regulating the firing of neurons. The downstream effects of this can include changes in neural signaling and potentially impacts on behaviors such as pain perception, mood, and cognition .
Result of Action
The activation of GIRK channels by this compound can lead to changes in the electrical activity of cells. In neurons, this can result in reduced excitability, which may have various effects depending on the specific type of neuron and its role in the nervous system .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH and temperature, which can affect the compound’s stability and its interaction with its target. Additionally, the presence of other substances, such as other drugs or endogenous compounds, can potentially influence the compound’s action through mechanisms such as competitive inhibition or allosteric modulation .
Biochemical Analysis
Biochemical Properties
This compound has been identified as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . GIRK channels are critical for maintaining the resting membrane potential and regulating cellular excitability in various cell types . The compound interacts with these channels, potentially influencing their activity and the overall biochemical reactions within the cell .
Cellular Effects
As a GIRK channel activator, this compound can influence various types of cells and cellular processes . By modulating the activity of GIRK channels, it can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level through its interaction with GIRK channels . It may bind to these channels, leading to their activation and subsequent changes in ion flow across the cell membrane . This can influence various cellular processes, including enzyme activity and gene expression .
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-(2-methylcyclohexyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O4S/c1-16-6-4-5-7-22(16)28-26(31)21-14-23(18-8-10-20(34-3)11-9-18)27-25-24(21)17(2)29-30(25)19-12-13-35(32,33)15-19/h8-11,14,16,19,22H,4-7,12-13,15H2,1-3H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMXAHOXALCLQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=CC(=NC3=C2C(=NN3C4CCS(=O)(=O)C4)C)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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